![molecular formula C22H30O4 B140475 2-hydroxy-5-methoxy-3-[(2,5,5-trimethyl-1,2,3,4,4a,6,7,8-octahydrocyclopropa[j]naphthalen-1a-yl)methyl]cyclohexa-2,5-diene-1,4-dione CAS No. 127506-68-7](/img/structure/B140475.png)
2-hydroxy-5-methoxy-3-[(2,5,5-trimethyl-1,2,3,4,4a,6,7,8-octahydrocyclopropa[j]naphthalen-1a-yl)methyl]cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-5-methoxy-3-[(2,5,5-trimethyl-1,2,3,4,4a,6,7,8-octahydrocyclopropa[j]naphthalen-1a-yl)methyl]cyclohexa-2,5-diene-1,4-dione is a sesquiterpene quinone isolated from marine sponges of the order Dictyoceratida. This compound is known for its unique structure and significant biological activities, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-hydroxy-5-methoxy-3-[(2,5,5-trimethyl-1,2,3,4,4a,6,7,8-octahydrocyclopropa[j]naphthalen-1a-yl)methyl]cyclohexa-2,5-diene-1,4-dione is typically isolated from marine sponges through organic extraction methods. One common approach involves the use of silver nitrate flash chromatography to separate the compound from other organic materials . The relative stereochemistry of dictyoceratidaquinone is often assigned based on NOESY analysis .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for dictyoceratidaquinone. The compound is primarily obtained through natural extraction from marine sponges, which limits its availability and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-5-methoxy-3-[(2,5,5-trimethyl-1,2,3,4,4a,6,7,8-octahydrocyclopropa[j]naphthalen-1a-yl)methyl]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products
The major products formed from these reactions include various derivatives of dictyoceratidaquinone, which exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
2-hydroxy-5-methoxy-3-[(2,5,5-trimethyl-1,2,3,4,4a,6,7,8-octahydrocyclopropa[j]naphthalen-1a-yl)methyl]cyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Mécanisme D'action
2-hydroxy-5-methoxy-3-[(2,5,5-trimethyl-1,2,3,4,4a,6,7,8-octahydrocyclopropa[j]naphthalen-1a-yl)methyl]cyclohexa-2,5-diene-1,4-dione exerts its effects through various molecular targets and pathways. The compound interacts with cellular proteins and enzymes, leading to changes in gene expression and cellular functions. These interactions result in its observed biological activities, such as antimicrobial and antitumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ilimaquinone: Another sesquiterpene quinone isolated from marine sponges, known for its antimicrobial and antitumor properties.
Isospongiaquinone: A related compound with similar biological activities.
Mamanuthaquinone: Exhibits comparable chemical properties and biological activities.
Uniqueness
2-hydroxy-5-methoxy-3-[(2,5,5-trimethyl-1,2,3,4,4a,6,7,8-octahydrocyclopropa[j]naphthalen-1a-yl)methyl]cyclohexa-2,5-diene-1,4-dione is unique due to its specific stereochemistry and the presence of a cis-fused ring junction, which distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
127506-68-7 |
|---|---|
Formule moléculaire |
C22H30O4 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
2-hydroxy-5-methoxy-3-[(2,5,5-trimethyl-1,2,3,4,4a,6,7,8-octahydrocyclopropa[j]naphthalen-1a-yl)methyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H30O4/c1-13-6-7-17-20(2,3)8-5-9-21(17)12-22(13,21)11-14-18(24)15(23)10-16(26-4)19(14)25/h10,13,17,24H,5-9,11-12H2,1-4H3 |
Clé InChI |
IISFNRDKMHZXTR-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(CCCC23C1(C3)CC4=C(C(=O)C=C(C4=O)OC)O)(C)C |
SMILES canonique |
CC1CCC2C(CCCC23C1(C3)CC4=C(C(=O)C=C(C4=O)OC)O)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester](/img/structure/B140392.png)
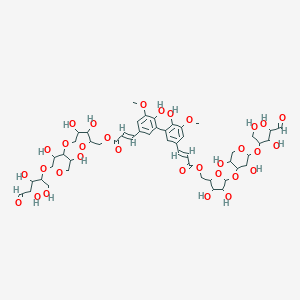
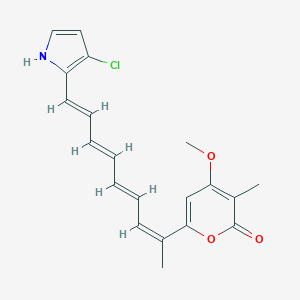
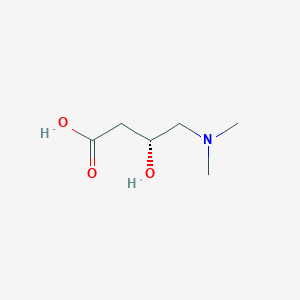
![ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B140405.png)
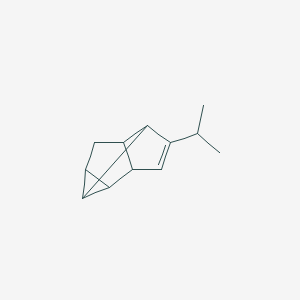
![(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B140412.png)
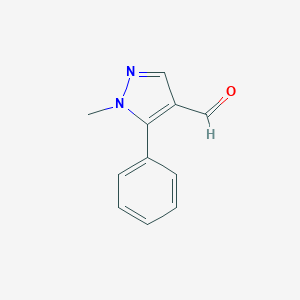
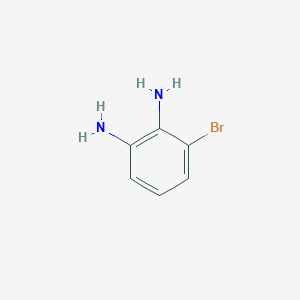

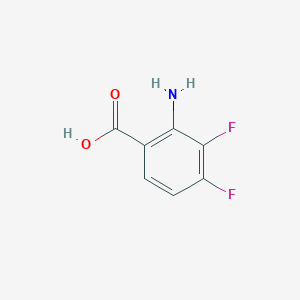
![3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole](/img/structure/B140421.png)
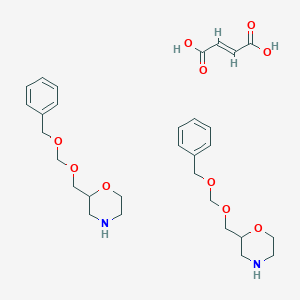
![[(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate](/img/structure/B140426.png)
